molecular formula C60H80N14O14 B1454180 Pentixafor CAS No. 1341207-62-2

Pentixafor

Cat. No.: B1454180
CAS No.: 1341207-62-2
M. Wt: 1221.4 g/mol
InChI Key: OSUJVKAXNLHVRB-HUMWUIFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentixafor is a small peptide-based Gallium-68 positron emission tomography imaging agent that uniquely targets the C-X-C motif chemokine receptor 4 (CXCR4). This receptor is overexpressed in a variety of malignant diseases, making this compound a valuable tool in oncology and cardiology for the precise detection of tumors and their treatment .

Preparation Methods

Pentixafor is synthesized through a fully automated process using the Modular Lab PharmTracer. The synthesis involves radiolabeling this compound with Gallium-68, which is obtained from a GalliaPharm generator. The process includes the following steps :

    Preparation of the precursor solution: Different amounts of this compound (20 μg, 30 μg, and 50 μg) are tested for radiolabeling.

    Radiolabeling: The precursor solution is mixed with Gallium-68 and heated to 97°C for 4 minutes.

    Quality control: The final product is tested for sterility, stability, and radiochemical purity, ensuring it meets the standards of the European Pharmacopoeia.

Chemical Reactions Analysis

Pentixafor primarily undergoes radiolabeling reactions. The key reaction involves the coordination of Gallium-68 with the peptide-based ligand. This reaction is facilitated by heating and results in the formation of [68Ga]Ga-Pentixafor. The major product of this reaction is the radiolabeled compound, which is used for imaging purposes .

Scientific Research Applications

Pentixafor has a wide range of scientific research applications, particularly in the fields of oncology and cardiology :

    Oncology: this compound is used to image CXCR4 expression in various cancers, including lymphoma, multiple myeloma, and solid tumors. It helps in the detection, staging, and treatment planning of these malignancies.

    Cardiology: this compound is employed to image CXCR4 expression in cardiovascular diseases, aiding in the diagnosis and management of conditions such as atherosclerosis and myocardial infarction.

    Inflammatory Diseases: this compound is also used to study inflammatory conditions by imaging CXCR4 expression in affected tissues.

Mechanism of Action

Pentixafor exerts its effects by binding to the CXCR4 receptor, a G-protein-coupled receptor involved in various physiological processes such as hematopoiesis, stem cell migration, and angiogenesis . The binding of this compound to CXCR4 allows for the visualization of CXCR4-expressing cells using positron emission tomography imaging. This interaction is crucial for the detection and monitoring of diseases where CXCR4 is overexpressed, such as cancer and cardiovascular diseases.

Comparison with Similar Compounds

Pentixafor is part of a class of compounds that target the CXCR4 receptor. Similar compounds include PentixaTher, which is used for radioligand therapy . Compared to other CXCR4-targeting agents, this compound has shown superior imaging capabilities due to its high affinity and specificity for the CXCR4 receptor . Other similar compounds include:

    [177Lu]PentixaTher: Used for therapeutic purposes, particularly in hematological malignancies.

    [90Y]PentixaTher: Another therapeutic agent targeting CXCR4, used in radioligand therapy.

This compound’s uniqueness lies in its ability to provide high-contrast images of CXCR4 expression, making it a valuable tool for both diagnostic and therapeutic applications.

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUJVKAXNLHVRB-HUMWUIFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H80N14O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341207-62-2
Record name Pentixafor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341207622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOCLATIXAFORTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOZ93UY3AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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